4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound with the molecular formula C₉H₁₀N₄S and a molecular weight of 206.27 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol are currently unknown. This compound is used for research purposes
Mode of Action
Triazine derivatives are known to interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Some 1,3,5-triazine derivatives have been found to have potential use as siderophore (microbial iron shelter) mediated drugs
Pharmacokinetics
As a research chemical , it is likely that these properties would vary based on the specific experimental conditions and administration routes.
Result of Action
As a research chemical , its effects would likely depend on the specific experimental conditions and biological targets.
Preparation Methods
The synthesis of 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol can be achieved through several methods. One common synthetic route involves the reaction of 4-aminobenzonitrile with thiourea under acidic conditions, followed by cyclization to form the triazine ring . Industrial production methods often utilize microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .
Chemical Reactions Analysis
4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antifungal and antibacterial agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol can be compared with other triazine derivatives such as:
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2-Amino-4,6-diphenyl-1,3,5-triazine: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Diamino-6-phenyl-1,3,5-triazine: Exhibits antifungal and antibacterial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-amino-2-phenyl-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h1-5,7H,(H4,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCPIPXWOPQHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(=S)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.